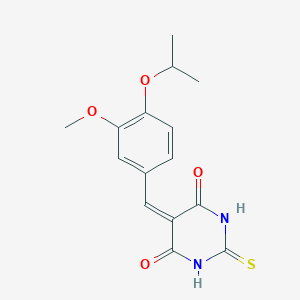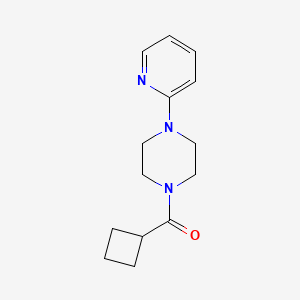
1-(2-fluorobenzyl)azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-fluorobenzyl)azepane is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a heterocyclic organic molecule that contains a seven-membered ring with a nitrogen atom. It is also known as FBA or 7-azepan-1-yl-2-fluorobenzene.
Wirkmechanismus
The mechanism of action of 1-(2-fluorobenzyl)azepane is not fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes that are essential for the growth and survival of cancer cells. The compound also induces the expression of certain genes that promote apoptosis in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 1-(2-fluorobenzyl)azepane exhibits several biochemical and physiological effects. The compound has been found to inhibit the activity of certain enzymes, such as topoisomerase II and III, which are essential for DNA replication and repair. The compound also induces the expression of certain genes that are involved in the regulation of cell cycle and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(2-fluorobenzyl)azepane in lab experiments is its potent activity against cancer cells. The compound exhibits a high degree of selectivity towards cancer cells, which makes it an ideal candidate for the development of anticancer drugs. However, the compound also has several limitations, such as its low solubility in water and its toxicity towards normal cells.
Zukünftige Richtungen
There are several future directions for the research on 1-(2-fluorobenzyl)azepane. One of the most promising directions is the development of novel anticancer drugs based on the compound. Researchers are also exploring the potential applications of the compound in other fields, such as agrochemicals and materials science. Furthermore, there is a need for further studies to understand the mechanism of action of the compound and its potential side effects.
Conclusion
In conclusion, 1-(2-fluorobenzyl)azepane is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound exhibits potent activity against several types of cancer cells and has several biochemical and physiological effects. The compound also has several advantages and limitations for lab experiments. There are several future directions for the research on the compound, including the development of novel anticancer drugs and the exploration of its potential applications in other fields.
Synthesemethoden
The synthesis of 1-(2-fluorobenzyl)azepane is a complex process that involves several steps. One of the most common methods to synthesize the compound is through a reaction between 2-fluorobenzyl chloride and 1-aminocycloheptane in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted into the final product. The yield of the synthesis process varies depending on the reaction conditions and the purity of the starting materials.
Wissenschaftliche Forschungsanwendungen
1-(2-fluorobenzyl)azepane has been extensively studied for its potential applications in various fields. One of the most significant applications of the compound is in the field of medicinal chemistry. Researchers have found that the compound exhibits potent activity against several types of cancer cells, including breast, prostate, and lung cancer. The compound works by inhibiting the growth of cancer cells and inducing apoptosis, which is programmed cell death.
Eigenschaften
IUPAC Name |
1-[(2-fluorophenyl)methyl]azepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN/c14-13-8-4-3-7-12(13)11-15-9-5-1-2-6-10-15/h3-4,7-8H,1-2,5-6,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWEXQNMZSQNIDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-chloro-4-fluorophenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5873818.png)
![4-isopropyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5873829.png)

![4-ethyl-7-fluoro-2-methyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B5873861.png)


![2-methoxy-6-{[(6-methyl-2-pyridinyl)amino]methyl}phenol](/img/structure/B5873886.png)


![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5873905.png)

![4-{5-[1-(4-chlorophenoxy)-1-methylethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5873910.png)
